molecular formula C6H7NO B3420363 2-(1-Formylcyclopropyl)acetonitrile CAS No. 185516-78-3

2-(1-Formylcyclopropyl)acetonitrile

Cat. No.: B3420363
CAS No.: 185516-78-3
M. Wt: 109.13 g/mol
InChI Key: WETCYLZJPYQRMI-UHFFFAOYSA-N
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Description

2-(1-Formylcyclopropyl)acetonitrile is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of a formyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Formylcyclopropyl)acetonitrile typically involves the reaction of cyclopropylcarbinol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes formylation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Formylcyclopropyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(1-Formylcyclopropyl)acetic acid.

    Reduction: 2-(1-Formylcyclopropyl)ethylamine.

    Substitution: 2-(1-Formylcyclopropyl)methanol.

Scientific Research Applications

2-(1-Formylcyclopropyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Formylcyclopropyl)acetonitrile involves its interaction with specific molecular targets, depending on the type of reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetonitrile: Lacks the formyl group, making it less reactive in certain types of reactions.

    2-(1-Cyclopropyl)acetonitrile: Similar structure but without the formyl group, leading to different reactivity patterns.

    Formylacetonitrile: Contains a formyl group but lacks the cyclopropyl ring, resulting in different chemical properties.

Properties

IUPAC Name

2-(1-formylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-3-6(5-8)1-2-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETCYLZJPYQRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185516-78-3
Record name 2-(1-formylcyclopropyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Formylcyclopropyl)acetonitrile
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2-(1-Formylcyclopropyl)acetonitrile
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2-(1-Formylcyclopropyl)acetonitrile
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2-(1-Formylcyclopropyl)acetonitrile
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2-(1-Formylcyclopropyl)acetonitrile
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2-(1-Formylcyclopropyl)acetonitrile

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